A Technical Guide to Dimethyl-pyrazole-carboxylic Acid Isomers in Synthetic Chemistry
A Technical Guide to Dimethyl-pyrazole-carboxylic Acid Isomers in Synthetic Chemistry
Introduction: Navigating Isomeric Specificity
In the field of medicinal chemistry and synthetic research, isomeric purity is paramount. A frequent point of ambiguity arises with substituted heterocyclic scaffolds like dimethyl-pyrazole-carboxylic acid. While the query for "1,4-Dimethyl-1H-pyrazole-3-carboxylic acid" is specific, a thorough review of chemical literature and commercial availability reveals that the overwhelmingly prevalent and well-documented isomer is 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS No. 5744-59-2) .[1][2] Information regarding the 1,4-dimethyl isomer is sparse, suggesting it is either significantly less common or less synthetically accessible.
Therefore, to provide a guide that is both technically robust and practically useful for researchers, this document will focus on the scientifically established and commercially available 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid . We will explore its chemical properties, synthesis, applications, and safety protocols, providing the authoritative grounding necessary for its use in a research and development setting.
Part 1: Core Chemical Identity & Physicochemical Properties
The unambiguous identification of a chemical entity begins with its CAS (Chemical Abstracts Service) Registry Number, which serves as a unique fingerprint.
The structural arrangement of the methyl groups on the pyrazole ring dictates the molecule's reactivity and its interactions in biological systems. The structure for the 1,5-isomer is presented below.
Caption: Chemical structure of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid.
This compound is a solid at room temperature, with key properties summarized for ease of reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O₂ | [2] |
| Molecular Weight | 140.14 g/mol | [2] |
| Melting Point | 170-176 °C | [3] |
| Appearance | White to off-white solid/powder | [4] |
| Purity | Typically >97% | [4] |
| SMILES String | Cc1cc(nn1C)C(O)=O | [5] |
| InChI Key | PXRXGHUTKHXUGF-UHFFFAOYSA-N | [5] |
Part 2: Synthesis and Derivatization Pathways
Core Synthesis Strategy
Pyrazole carboxylic acids are versatile precursors for a wide range of more complex molecules.[6] While specific, high-yield synthetic routes for 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid are proprietary to manufacturers, a general and robust method involves the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine. This foundational reaction allows for regioselective control of the substituent placement. A generalized workflow for this class of compounds is outlined below.
Caption: Generalized workflow for the synthesis of pyrazole carboxylic acids.
Protocol for Derivatization: Amide Formation
The carboxylic acid moiety provides a convenient handle for further modification. A common derivatization is the formation of an amide, which is a key linkage in many biologically active molecules. The following protocol describes the conversion of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid to its corresponding carboxamide.[7]
Objective: To convert the carboxylic acid to a primary amide via an acid chloride intermediate.
Materials:
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1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol)
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Thionyl chloride (SOCl₂) (25.5 g, 214.29 mmol)
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Ammonia solution (NH₃·H₂O) (200 mL)
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Round-bottom flask with reflux condenser
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Ice bath
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Stir plate and stir bar
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Vacuum filtration apparatus
Step-by-Step Methodology:
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Acid Chloride Formation: Combine 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (10 g) and thionyl chloride (25.5 g) in a round-bottom flask equipped with a reflux condenser.[7]
-
Causality Insight: Thionyl chloride is a highly effective chlorinating agent that converts the carboxylic acid to a more reactive acid chloride intermediate, facilitating nucleophilic attack. The excess thionyl chloride ensures the reaction goes to completion and can be easily removed under vacuum.
-
-
Reaction: Heat the mixture to reflux and maintain for 2 hours.
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Removal of Excess Reagent: After the reaction is complete, cool the mixture and concentrate it under vacuum to remove unreacted thionyl chloride.
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Amidation: Place the flask containing the crude acid chloride residue in an ice bath to manage the exothermic reaction. Slowly add 200 mL of ammonia solution dropwise while stirring vigorously.[7]
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Trustworthiness Principle: The slow, dropwise addition at 0 °C is critical for controlling the reaction temperature. This prevents potential side reactions and ensures the selective formation of the desired amide.
-
-
Product Isolation: A solid precipitate will form. Continue stirring in the ice bath for 30 minutes after the addition is complete.
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Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual salts. Dry the product to obtain 1,5-dimethyl-1H-pyrazole-3-carboxamide. The reported yield for this procedure is approximately 81%.[7]
Part 3: Applications in Research & Drug Discovery
The pyrazole ring is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity. It is found in numerous approved drugs.[8] Pyrazole carboxylic acids, such as the 1,5-dimethyl isomer, serve as crucial building blocks for synthesizing more complex molecules with therapeutic potential.[6]
-
Scaffold for Biologically Active Molecules: The pyrazole core is associated with a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer effects.[9][10] The carboxylic acid group allows for its incorporation into larger structures via amide or ester linkages.
-
Carbonic Anhydrase Inhibitors: Research has shown that heteroaryl-pyrazole carboxylic acids can be developed as inhibitors of human carbonic anhydrase (hCA) isoforms, such as hCA XII, which are implicated in hypoxic tumors.[11] The carboxylic moiety is often a key feature for interacting with the enzyme's active site.[11]
-
Synthetic Intermediates: The compound is a versatile intermediate for creating substituted analogues. The acid can be converted to an acid chloride, ester, or amide, opening pathways to a diverse library of compounds for screening in drug discovery programs.[6][12]
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are essential to ensure user safety and maintain compound integrity. The following information is synthesized from publicly available Safety Data Sheets (SDS).
Hazard Identification
This compound is classified as hazardous. The GHS hazard statements are summarized below.
| GHS Hazard Code | Statement | Source(s) |
| H302 | Harmful if swallowed. | [3] |
| H315 | Causes skin irritation. | [3] |
| H319 | Causes serious eye irritation. | [3] |
| H335 | May cause respiratory irritation. | [3] |
Recommended Precautions & PPE
Adherence to the following precautionary statements is mandatory for safe handling.
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[13][14][15] Eyewash stations and safety showers should be readily accessible.[14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[13] Wash hands thoroughly after handling.[14]
-
Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved respirator.[13]
-
-
First Aid Measures:
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14]
-
Recommended storage temperature is between 2-8°C for long-term stability.
Conclusion
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2) is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its stable, solid form and reactive carboxylic acid handle make it an ideal starting point for creating diverse libraries of novel compounds. Understanding its specific physicochemical properties, handling requirements, and synthetic potential is crucial for any researcher aiming to leverage this potent scaffold in their work. Adherence to the safety protocols outlined in this guide is non-negotiable for ensuring a safe and effective research environment.
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